1-((3AS,9aS)-3a-Methyl-decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone
Overview
Description
1-((3AS,9aS)-3a-Methyl-decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone is a versatile compound with a unique structure, representing a significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3AS,9aS)-3a-Methyl-decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone typically involves multi-step organic synthesis. One common method starts with the cyclization of appropriate precursors under specific conditions to form the bicyclic structure, followed by methylation and acetylation reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimization of the reaction conditions to increase yield and purity. Catalysts and solvents are often employed to facilitate the reactions, with a focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-((3AS,9aS)-3a-Methyl-decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or alter its structural properties.
Reduction: Reduction reactions can modify the nitrogen atoms or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: like potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: include halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The products formed from these reactions can vary widely depending on the conditions. For instance, oxidation might produce ketones or carboxylic acids, while reduction might yield amines or other derivatives.
Scientific Research Applications
1-((3AS,9aS)-3a-Methyl-decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone is used in several research domains:
Chemistry: It serves as a building block in organic synthesis, aiding in the development of complex molecules.
Biology: Its structure is studied for potential interactions with biological macromolecules.
Medicine: Investigations into its pharmacological properties may reveal therapeutic potentials.
Industry: The compound is explored for use in manufacturing processes, especially in creating specialty chemicals.
Mechanism of Action
The mechanism by which 1-((3AS,9aS)-3a-Methyl-decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context.
Comparison with Similar Compounds
1-((3AS,9aS)-3a-Methyl-decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone can be compared with other diazacanes and nitrogen-containing bicyclic compounds:
1,4-Diazabicyclo[2.2.2]octane: Known for its catalytic properties in various chemical reactions.
Decahydroquinolines: Studied for their bioactive properties and pharmaceutical potential.
Octahydroisoquinolines: Used in the synthesis of complex natural products and medicinal chemistry.
The unique features of this compound, such as its specific structural configuration and chemical reactivity, distinguish it from these similar compounds, making it a subject of ongoing scientific interest.
This gives a comprehensive overview of the compound, touching upon its synthesis, reactions, applications, and how it stands out among its peers
Properties
IUPAC Name |
1-[(3aS,9aS)-3a-methyl-2,3,5,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-b]azocin-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10(15)14-9-5-3-4-6-11-12(14,2)7-8-13-11/h11,13H,3-9H2,1-2H3/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIPQOYSGXIGED-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCCC2C1(CCN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCCCC[C@H]2[C@@]1(CCN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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